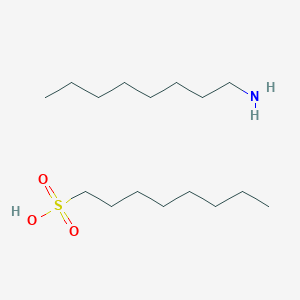
Azulene, 1-bromo-3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 1-bromo-3-propyl- is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color. Azulene itself is a non-alternant, non-benzenoid, 10 π electron aromatic hydrocarbon containing a fused seven- and five-membered ring . The compound Azulene, 1-bromo-3-propyl- is characterized by the substitution of a bromine atom at the 1-position and a propyl group at the 3-position of the azulene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including Azulene, 1-bromo-3-propyl-, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method includes the dibromination of azulene at the 1,3-positions using N-bromosuccinimide (NBS), followed by dehalogenative polycondensation using an organonickel catalyst (Yamamoto protocol) . This method yields 1,3-dibromoazulene, which can then be further modified to introduce the propyl group at the 3-position.
Industrial Production Methods
Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired substitution patterns and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Azulene, 1-bromo-3-propyl- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene ring, it readily undergoes electrophilic substitution reactions at the 1- and 3-positions.
Nucleophilic Addition: The compound can also participate in nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions.
Oxidation and Reduction: Azulene derivatives can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine), acids (e.g., sulfuric acid), and nitrating agents.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine yields dibromoazulene derivatives, while nucleophilic addition with Grignard reagents can introduce various alkyl groups at specific positions on the azulene ring.
Aplicaciones Científicas De Investigación
Azulene, 1-bromo-3-propyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Azulene, 1-bromo-3-propyl- involves its interaction with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, these compounds can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparación Con Compuestos Similares
Similar Compounds
Guaiazulene: Another azulene derivative with a methyl group at the 1-position and an isopropyl group at the 4-position.
Chamazulene: A derivative with a methyl group at the 1-position and a vinyl group at the 4-position.
Uniqueness
Azulene, 1-bromo-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
823788-66-5 |
|---|---|
Fórmula molecular |
C13H13Br |
Peso molecular |
249.15 g/mol |
Nombre IUPAC |
1-bromo-3-propylazulene |
InChI |
InChI=1S/C13H13Br/c1-2-6-10-9-13(14)12-8-5-3-4-7-11(10)12/h3-5,7-9H,2,6H2,1H3 |
Clave InChI |
KHWXUQKSKSOYDI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C1=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)


![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)

![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)





